2-Methyl-3,3a,6,6a-tetrahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde
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Overview
Description
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) typically involves multi-step organic reactions. One common method includes the Baeyer-Villiger oxidation of a cycloadduct derived from dichloroketene and dimethylfulvene. This reaction produces a lactone, which can be further processed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the aldehyde group or other parts of the molecule.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) exerts its effects involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, participate in redox reactions, and act as a ligand in coordination chemistry. These interactions can affect biological pathways and chemical processes, making the compound valuable in research and development.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-, (3aR,6aS)-rel-: Another compound with a similar fused ring structure.
3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: Shares a similar core structure but with different functional groups.
Uniqueness
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) is unique due to its specific functional groups and the potential for diverse chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
116679-54-0 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]pyrrole-1-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-7-5-8-3-2-4-9(8)10(7)6-11/h2-3,6-9H,4-5H2,1H3 |
InChI Key |
TUAPBVUPVQCZLN-UHFFFAOYSA-N |
SMILES |
CC1CC2C=CCC2N1C=O |
Canonical SMILES |
CC1CC2C=CCC2N1C=O |
Synonyms |
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl- (9CI) |
Origin of Product |
United States |
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